molecular formula C15H17N3O2 B12804771 N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide CAS No. 75959-73-8

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide

Cat. No.: B12804771
CAS No.: 75959-73-8
M. Wt: 271.31 g/mol
InChI Key: VJGVELLBPBTDTK-UHFFFAOYSA-N
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Description

N-[4-(5-oxo-3,4-diazabicyclo[410]hept-2-en-2-yl)phenyl]butanamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide can be compared with other similar compounds, such as:

    Diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.

    Prolinamide derivatives: These compounds have similar functional groups and are studied for their biological activities.

    Harmicine derivatives: These compounds are also used in medicinal chemistry and have comparable properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide, also known by its CAS number 88012-43-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H14N4O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 88012-43-5

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The precise synthetic route can vary, but generally includes the formation of the diazabicyclo structure followed by functionalization to introduce the butanamide moiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antihypertensive Effects : Studies have demonstrated that derivatives containing the diazabicyclo structure can exhibit significant antihypertensive properties, making them potential candidates for treating hypertension .
  • Antimicrobial Activity : Compounds with similar structural features have shown promising antibacterial and antifungal activities. For instance, some derivatives have been tested against various bacterial strains and exhibited notable inhibition zones .
  • Anti-inflammatory Properties : The compound's ability to reduce inflammation has been documented in several studies, indicating its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntihypertensiveSignificant reduction in blood pressure in models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced paw thickness in animal models

Case Study Example

In one study focusing on the antihypertensive activity of diazabicyclo compounds, researchers administered varying doses of this compound to hypertensive rats. The results indicated a dose-dependent decrease in systolic blood pressure, suggesting that this compound could serve as a lead for developing new antihypertensive medications .

While the exact mechanism of action for this compound is still under investigation, it is hypothesized that its biological effects may be mediated through the modulation of specific receptors or pathways involved in vascular regulation and inflammation.

Properties

CAS No.

75959-73-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide

InChI

InChI=1S/C15H17N3O2/c1-2-3-13(19)16-10-6-4-9(5-7-10)14-11-8-12(11)15(20)18-17-14/h4-7,11-12H,2-3,8H2,1H3,(H,16,19)(H,18,20)

InChI Key

VJGVELLBPBTDTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C3C2C3

Origin of Product

United States

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